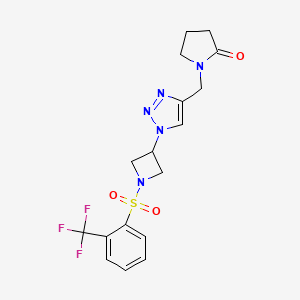
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H18F3N5O3S and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, alongside relevant research findings and case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Trifluoromethyl group: Often enhances the biological activity of compounds.
- Sulfonyl moiety: Known for its role in various biological activities.
- Azetidine and triazole rings : Contribute to the compound's overall stability and reactivity.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.78 | Highly potent |
| Escherichia coli | 2.00 | Moderate activity |
| Pseudomonas aeruginosa | 4.00 | Lower activity |
The compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in treating infections caused by methicillin-resistant strains (MRSA) .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens:
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 1.50 | Effective |
| Aspergillus niger | 3.00 | Moderate |
These findings suggest that the compound could be a candidate for developing new antifungal agents, especially in an era where resistance to existing antifungals is increasing .
Case Study 1: Synthesis and Testing
In a study focused on synthesizing derivatives of the compound, researchers reported that modifications to the trifluoromethyl group significantly enhanced antibacterial efficacy. The synthesized derivatives were tested against a panel of bacteria, with results indicating that certain substitutions led to MIC values as low as 0.5 µg/mL against resistant strains .
Case Study 2: Pharmacokinetics
A pharmacokinetic study demonstrated that the compound exhibited favorable absorption characteristics when administered orally. The bioavailability was reported at approximately 75%, indicating its potential for therapeutic use .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is believed to interfere with fungal sterol biosynthesis, thereby exerting antifungal effects .
属性
IUPAC Name |
1-[[1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3S/c18-17(19,20)14-4-1-2-5-15(14)29(27,28)24-10-13(11-24)25-9-12(21-22-25)8-23-7-3-6-16(23)26/h1-2,4-5,9,13H,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWAQIWKMCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














